N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide
Description
This compound is a pyrazolo-pyrido-triazine derivative featuring a 4-chlorophenyl substituent, an ethyl group at position 2, and an acetamide moiety linked to the phenyl ring. Its complex heterocyclic core (pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin) distinguishes it from simpler pyrazolo-pyridine analogs. Synthesis typically involves multi-step heterocyclization and functionalization reactions, as seen in related pyrazolo-pyridine derivatives .
Properties
Molecular Formula |
C24H19ClN6O2 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H19ClN6O2/c1-3-19-21(15-4-6-16(25)7-5-15)23-28-27-22-20(31(23)29-19)12-13-30(24(22)33)18-10-8-17(9-11-18)26-14(2)32/h4-13H,3H2,1-2H3,(H,26,32) |
InChI Key |
NMNOKFVHMNEYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core: This step involves the cyclization of appropriate intermediates under specific conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a substitution reaction using 4-chlorophenyl reagents.
Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to inhibition or activation of these targets. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other pyrazolo-pyridine and triazine derivatives are summarized below. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.
Structural Analogues from Pyrazolo-Pyridine Derivatives
Compound A : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide ()
- Core : Pyrazolo[3,4-b]pyridine (simpler than the target’s fused pyrido-triazine system).
- Substituents : 4-Nitrophenyl acetamide vs. the target’s unsubstituted phenyl acetamide.
- Physicochemical Data :
- Melting point: 231–233°C.
- IR: 1668 cm⁻¹ (C=O), 3333 cm⁻¹ (–NH).
- Molecular weight: 513 g/mol (vs. target’s 503 g/mol).
- Synthesis: Condensation of pyrazolo-pyridinone with substituted anilides .
Compound B : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide ()
- Substituents : 4-Methoxyphenyl acetamide (electron-donating group vs. nitro in Compound A).
- Physicochemical Data :
- Melting point: 209–211°C.
- IR: 1682 cm⁻¹ (C=O), 3329 cm⁻¹ (–NH).
- Molecular weight: 498 g/mol.
- Impact of Substituents : The methoxy group enhances solubility but may reduce electrophilic reactivity compared to nitro groups .
Triazolo-Pyridazine Analogues ()
Compound C : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Core : Triazolo[4,3-b]pyridazine (distinct from pyrazolo-pyrido-triazine).
- Substituents : Ethoxyphenyl acetamide and methyl-triazolo group.
- Relevance : Demonstrates how acetamide-linked heterocycles vary in bioactivity based on core structure.
Three-Dimensional Similarity Metrics ()
PubChem3D’s similarity metrics (ST ≥ 0.8, CT ≥ 0.5) suggest that compounds with overlapping heterocyclic cores and substituent orientations may exhibit “nearness.” For example:
- Shape Similarity (ST) : The target compound’s fused triazine-pyridine system may yield lower ST scores compared to simpler pyrazolo-pyridines due to steric bulk.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Table 2: Elemental Analysis Comparison (Compound A vs. B)
| Compound | C (%) Calculated/Found | H (%) Calculated/Found | N (%) Calculated/Found |
|---|---|---|---|
| A | 63.10/62.96 | 3.92/4.22 | 13.63/13.43 |
| B | 67.40/67.63 | 4.65/4.44 | 11.23/10.98 |
Research Implications
- Structural Complexity : The target’s fused pyrido-triazine core may enhance binding specificity but complicate synthesis compared to pyrazolo-pyridines .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound A) increase reactivity, whereas methoxy (Compound B) improves solubility .
Biological Activity
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 458.9 g/mol. The compound features a complex arrangement of pyrazole and triazine rings which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways. For instance:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways.
- Antiviral Activity : Similar compounds have shown potential in inhibiting the replication of viruses such as Hepatitis C Virus (HCV) by targeting viral RNA synthesis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds. For example, a series of pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. Notably:
- Compound 14 , an analog, demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) value as low as 0.03 µM against leukemia cell lines .
- In vitro studies indicated that compounds with similar structures could effectively inhibit tumor growth across multiple cancer types.
Antiviral Effects
Research has indicated that certain pyrazole derivatives can inhibit HCV replication in HepG2 cells. The effective concentration range was found to be between 10-100 µg/mL for the inhibition of both positive and negative strands of HCV RNA .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
